N-(1H-indol-6-yl)-2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide
Description
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Properties
Molecular Formula |
C22H20N2O4 |
|---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
N-(1H-indol-6-yl)-2-(3,4,8-trimethyl-2-oxochromen-7-yl)oxyacetamide |
InChI |
InChI=1S/C22H20N2O4/c1-12-13(2)22(26)28-21-14(3)19(7-6-17(12)21)27-11-20(25)24-16-5-4-15-8-9-23-18(15)10-16/h4-10,23H,11H2,1-3H3,(H,24,25) |
InChI Key |
NHCYGXXTHCDOLL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC(=O)NC3=CC4=C(C=C3)C=CN4)C |
Origin of Product |
United States |
Biological Activity
N-(1H-indol-6-yl)-2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide is a complex organic compound with the molecular formula and a molecular weight of approximately 376.4 g/mol. This compound is notable for its potential biological activities, particularly in medicinal chemistry, where it has been recognized for its anti-inflammatory and anticancer properties.
Chemical Structure and Properties
The compound features an indole moiety linked to a chromenyl group through an acetylamide functional group. The structural characteristics suggest diverse reactivity profiles due to the presence of functional groups that can undergo electrophilic aromatic substitution and nucleophilic attacks.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 376.4 g/mol |
| IUPAC Name | This compound |
Anti-inflammatory Properties
Preliminary studies indicate that this compound may act as an anti-inflammatory agent. The indole component is often associated with the modulation of neurotransmitter systems and inhibition of specific kinases involved in inflammatory pathways. Research has shown that compounds with similar structures can inhibit tumor necrosis factor-alpha (TNFα), a key mediator in inflammatory responses .
Anticancer Activity
The compound has also been investigated for its anticancer properties. It is hypothesized that the indole ring may interact with various cellular targets involved in cancer progression. Studies have demonstrated that related indole derivatives exhibit significant cytotoxicity against various cancer cell lines, suggesting that this compound could possess similar effects .
Research into the mechanisms of action reveals that this compound may inhibit key signaling pathways involved in cancer cell proliferation and survival. For instance, it may affect the phosphoinositide 3-kinase (PI3K)/Akt pathway, which is crucial for cell growth and survival in cancer cells.
Study 1: In Vitro Anticancer Activity
A study conducted on various indole derivatives showed that compounds similar to N-(1H-indol-6-yl)-2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yloxy]acetamide exhibited IC50 values ranging from 10 to 30 µM against different cancer cell lines. This suggests significant potential for further development as an anticancer agent.
Study 2: Anti-inflammatory Effects
In another study focusing on anti-inflammatory compounds, derivatives of indole demonstrated a reduction in TNFα levels in vitro. The results indicated that N-(1H-indol-6-yl)-2-[...] could similarly modulate inflammatory responses by inhibiting TNFα production.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
